tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1864014-56-1
VCID: VC4333545
InChI: InChI=1S/C14H17N3O2/c1-14(2,3)19-13(18)16-12-9-15-10-17(12)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,16,18)
SMILES: CC(C)(C)OC(=O)NC1=CN=CN1C2=CC=CC=C2
Molecular Formula: C14H17N3O2
Molecular Weight: 259.309

tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate

CAS No.: 1864014-56-1

Cat. No.: VC4333545

Molecular Formula: C14H17N3O2

Molecular Weight: 259.309

* For research use only. Not for human or veterinary use.

tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate - 1864014-56-1

Specification

CAS No. 1864014-56-1
Molecular Formula C14H17N3O2
Molecular Weight 259.309
IUPAC Name tert-butyl N-(3-phenylimidazol-4-yl)carbamate
Standard InChI InChI=1S/C14H17N3O2/c1-14(2,3)19-13(18)16-12-9-15-10-17(12)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,16,18)
Standard InChI Key IDSFPQBRGFSBLE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CN=CN1C2=CC=CC=C2

Introduction

Tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate is a synthetic organic compound that belongs to the class of carbamate derivatives. Its structure comprises a tert-butyl group, an imidazole ring substituted with a phenyl group at the 1-position, and a carbamate functional group. The compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development.

Structural Features

The molecular structure of tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate includes:

  • Tert-butyl group: A bulky alkyl substituent providing steric hindrance.

  • Imidazole ring: A heterocyclic aromatic ring with nitrogen atoms at positions 1 and 3.

  • Phenyl substitution: Enhances hydrophobic interactions and contributes to biological activity.

  • Carbamate group: Known for its role in modulating bioavailability and metabolic stability.

The chemical formula is C14H17N3O2C_{14}H_{17}N_3O_2, with a molecular weight of approximately 259.31 g/mol.

Synthesis

The compound can be synthesized through a multistep process involving:

  • Formation of the imidazole core: Typically achieved by cyclization reactions using precursors like glyoxal, ammonia, and aniline derivatives.

  • Introduction of the phenyl group: Via electrophilic aromatic substitution or Suzuki coupling.

  • Carbamoylation: Reaction of the imidazole derivative with tert-butyl chloroformate under basic conditions to introduce the carbamate moiety.

Pharmacological Potential

Tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate serves as a versatile scaffold in drug design due to its:

  • Lipophilicity: Facilitates membrane permeability.

  • Stability: Carbamate groups are hydrolytically stable under physiological conditions.

Targeted Activities

While specific biological activities for this compound are not widely reported, derivatives of imidazole and carbamates are known for their roles as:

  • Enzyme inhibitors (e.g., cytochrome P450 inhibitors).

  • Antimicrobial agents.

Spectroscopic Techniques

The compound's identity and purity can be confirmed using:

TechniquePurpose
NMR SpectroscopyIdentifies chemical shifts for protons (1H^1H) and carbons (13C^{13}C).
Mass SpectrometryConfirms molecular weight and fragmentation pattern.
IR SpectroscopyDetects functional groups (e.g., C=O stretch for carbamate).

Chromatography

High-performance liquid chromatography (HPLC) is commonly employed for purity analysis.

Challenges

  • Limited solubility in aqueous media may restrict bioavailability.

  • Lack of comprehensive biological evaluation for this specific compound.

Future Research

Further studies should focus on:

  • Evaluating pharmacokinetics and pharmacodynamics.

  • Exploring structure–activity relationships (SAR) to optimize biological activity.

  • Investigating potential as a prodrug due to the presence of the carbamate group.

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